molecular formula C35H52O9 B13390048 Cimicidanol 3-arabinoside

Cimicidanol 3-arabinoside

Cat. No.: B13390048
M. Wt: 616.8 g/mol
InChI Key: PYBFXJMIKJNNAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimicidanol 3-arabinoside involves the extraction of triterpenoids from Cimicifuga foetida L. The compound is typically isolated using chromatographic techniques, followed by purification processes such as recrystallization. The reaction conditions often involve the use of organic solvents like chloroform and methanol .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in Cimicifuga foetida L. advancements in biotechnological methods, such as multi-enzymatic cascades, have been explored for the biosynthesis of arabinosides from sucrose and nucleobases .

Chemical Reactions Analysis

Types of Reactions

Cimicidanol 3-arabinoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the ketone groups within the molecule.

    Substitution: The arabinoside moiety can be substituted with other sugar analogs under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

Cimicidanol 3-arabinoside has a wide range of scientific research applications:

Mechanism of Action

Cimicidanol 3-arabinoside exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis. By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation, thereby improving metabolic functions. The molecular targets and pathways involved include the phosphorylation of key enzymes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific activation of AMPK, which is not commonly observed in other triterpenoids. This makes it a valuable compound for research in metabolic disorders and potential therapeutic applications .

Properties

IUPAC Name

15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFXJMIKJNNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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